molecular formula C37H38N4O2 B12409893 Telmisartan-d3 tert-Butyl Ester

Telmisartan-d3 tert-Butyl Ester

Cat. No.: B12409893
M. Wt: 573.7 g/mol
InChI Key: JSCFLEBEWCTASN-UNLAWSRZSA-N
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Description

Telmisartan-d3 tert-Butyl Ester is a deuterium-labeled derivative of Telmisartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Telmisartan-d3 tert-Butyl Ester involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzimidazole core, followed by the introduction of the deuterium atoms and the tert-butyl ester group. The process typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Telmisartan-d3 tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmacological studies and drug development .

Scientific Research Applications

Mechanism of Action

Telmisartan-d3 tert-Butyl Ester exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. Additionally, Telmisartan has partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPAR-γ), which imparts anti-inflammatory and antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Telmisartan-d3 tert-Butyl Ester

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C37H38N4O2

Molecular Weight

573.7 g/mol

IUPAC Name

tert-butyl 2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoate

InChI

InChI=1S/C37H38N4O2/c1-7-12-33-39-34-24(2)21-27(35-38-30-15-10-11-16-31(30)40(35)6)22-32(34)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3/i6D3

InChI Key

JSCFLEBEWCTASN-UNLAWSRZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)OC(C)(C)C)CCC

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C=C(C=C2C)C5=NC6=CC=CC=C6N5C

Origin of Product

United States

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